![molecular formula C27H22ClFN4O5S B298857 2-{2-[(5-{[(4-chlorobenzyl)(phenylsulfonyl)amino]methyl}-2-furyl)methylene]hydrazino}-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B298857.png)
2-{2-[(5-{[(4-chlorobenzyl)(phenylsulfonyl)amino]methyl}-2-furyl)methylene]hydrazino}-N-(4-fluorophenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(5-{[(4-chlorobenzyl)(phenylsulfonyl)amino]methyl}-2-furyl)methylene]hydrazino}-N-(4-fluorophenyl)-2-oxoacetamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 2-{2-[(5-{[(4-chlorobenzyl)(phenylsulfonyl)amino]methyl}-2-furyl)methylene]hydrazino}-N-(4-fluorophenyl)-2-oxoacetamide involves the inhibition of specific enzymes and pathways in the body that are responsible for inflammation and cancer cell growth. It also has the ability to cross the blood-brain barrier and interact with specific receptors in the brain, which may have implications for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{2-[(5-{[(4-chlorobenzyl)(phenylsulfonyl)amino]methyl}-2-furyl)methylene]hydrazino}-N-(4-fluorophenyl)-2-oxoacetamide include the inhibition of specific enzymes and pathways involved in inflammation and cancer cell growth. It has also been shown to have anti-microbial properties and may have implications for the treatment of infectious diseases. Additionally, its ability to cross the blood-brain barrier and interact with specific receptors in the brain may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{2-[(5-{[(4-chlorobenzyl)(phenylsulfonyl)amino]methyl}-2-furyl)methylene]hydrazino}-N-(4-fluorophenyl)-2-oxoacetamide in lab experiments include its potential therapeutic properties and its ability to cross the blood-brain barrier. However, its limitations include the need for further studies to determine its safety and efficacy in humans and the potential for side effects.
Zukünftige Richtungen
For the study of 2-{2-[(5-{[(4-chlorobenzyl)(phenylsulfonyl)amino]methyl}-2-furyl)methylene]hydrazino}-N-(4-fluorophenyl)-2-oxoacetamide include further studies to determine its safety and efficacy in humans, the development of new synthetic methods, and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases, infectious diseases, and cancer. Additionally, further research may be needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesemethoden
The synthesis of 2-{2-[(5-{[(4-chlorobenzyl)(phenylsulfonyl)amino]methyl}-2-furyl)methylene]hydrazino}-N-(4-fluorophenyl)-2-oxoacetamide involves the reaction of 2-furylcarboxaldehyde and 4-fluoroaniline in the presence of a base to form an imine. This imine is then reacted with 4-chlorobenzyl phenylsulfone and hydrazine hydrate to form the final product.
Wissenschaftliche Forschungsanwendungen
The compound 2-{2-[(5-{[(4-chlorobenzyl)(phenylsulfonyl)amino]methyl}-2-furyl)methylene]hydrazino}-N-(4-fluorophenyl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-{2-[(5-{[(4-chlorobenzyl)(phenylsulfonyl)amino]methyl}-2-furyl)methylene]hydrazino}-N-(4-fluorophenyl)-2-oxoacetamide |
---|---|
Molekularformel |
C27H22ClFN4O5S |
Molekulargewicht |
569 g/mol |
IUPAC-Name |
N//'-[(Z)-[5-[[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]methyl]furan-2-yl]methylideneamino]-N-(4-fluorophenyl)oxamide |
InChI |
InChI=1S/C27H22ClFN4O5S/c28-20-8-6-19(7-9-20)17-33(39(36,37)25-4-2-1-3-5-25)18-24-15-14-23(38-24)16-30-32-27(35)26(34)31-22-12-10-21(29)11-13-22/h1-16H,17-18H2,(H,31,34)(H,32,35)/b30-16- |
InChI-Schlüssel |
SOAUDDORUOHPKB-UHBFCERESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=C(O3)/C=N\NC(=O)C(=O)NC4=CC=C(C=C4)F |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=C(O3)C=NNC(=O)C(=O)NC4=CC=C(C=C4)F |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=C(O3)C=NNC(=O)C(=O)NC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.